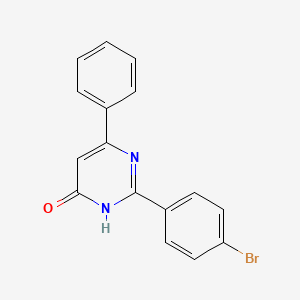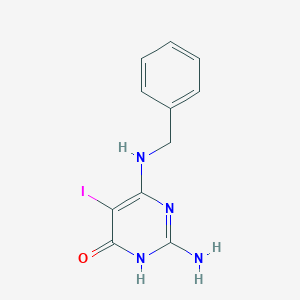![molecular formula C14H13N3O5S B3719255 2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one](/img/structure/B3719255.png)
2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
Overview
Description
2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-methoxy-3-nitrobenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with thiourea and subsequent cyclization to form the pyrimidine ring.
-
Step 1: Preparation of 4-methoxy-3-nitrobenzaldehyde
- React 4-methoxyaniline with nitric acid to introduce the nitro group.
- Oxidize the resulting 4-methoxy-3-nitroaniline to obtain 4-methoxy-3-nitrobenzaldehyde.
-
Step 2: Condensation with Thiourea
- Condense 4-methoxy-3-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form the corresponding thiourea derivative.
-
Step 3: Cyclization
- Cyclize the thiourea derivative under acidic conditions to form the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening for reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-[2-(4-methoxy-3-aminophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
- 2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
- 2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-5-one
Uniqueness
2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrimidine ring enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-8-5-13(19)16-14(15-8)23-7-11(18)9-3-4-12(22-2)10(6-9)17(20)21/h3-6H,7H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLDSSDQKXXGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-METHYL-2-{[(1-METHYL-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE](/img/structure/B3719188.png)
![N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]BUTANAMIDE](/img/structure/B3719192.png)
![5-Amino-3-(benzylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B3719195.png)
![5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B3719210.png)
![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3719215.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B3719218.png)
![ethyl 3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoate](/img/structure/B3719229.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(4-methyl-1-piperazinyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3719249.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(2-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3719258.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one](/img/structure/B3719287.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3719292.png)
